molecular formula C27H16 B13131990 2-Ethynyl-9,9'-spirobi[fluorene]

2-Ethynyl-9,9'-spirobi[fluorene]

Cat. No.: B13131990
M. Wt: 340.4 g/mol
InChI Key: LZALFFPLQQKRCR-UHFFFAOYSA-N
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Description

2-Ethynyl-9,9’-spirobi[fluorene]: is a compound that belongs to the family of spirobifluorenes. Spirobifluorenes are known for their unique structure, where two fluorene units are connected through a spiro carbon atom. This structure imparts rigidity and a three-dimensional shape to the molecule, making it useful in various applications, particularly in organic electronics and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Ethynyl-9,9’-spirobi[fluorene] typically involves the coupling of ethynyl groups to the spirobifluorene core. One common method is the Sonogashira coupling reaction, which involves the reaction of 9,9’-spirobi[fluorene] with ethynyl halides in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods:

While specific industrial production methods for 2-Ethynyl-9,9’-spirobi[fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

2-Ethynyl-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Ethynyl-9,9’-spirobi[fluorene] is primarily related to its electronic properties. The spirobifluorene core provides a rigid and stable structure, while the ethynyl group introduces conjugation and enhances electronic communication between the fluorene units. This results in improved charge transport and light-emitting properties, making it effective in optoelectronic applications .

Comparison with Similar Compounds

Uniqueness:

2-Ethynyl-9,9’-spirobi[fluorene] stands out due to the presence of the ethynyl group, which enhances its electronic properties and makes it more suitable for applications in organic electronics and optoelectronics. The ethynyl group also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with tailored properties .

Properties

Molecular Formula

C27H16

Molecular Weight

340.4 g/mol

IUPAC Name

2-ethynyl-9,9'-spirobi[fluorene]

InChI

InChI=1S/C27H16/c1-2-18-15-16-22-21-11-5-8-14-25(21)27(26(22)17-18)23-12-6-3-9-19(23)20-10-4-7-13-24(20)27/h1,3-17H

InChI Key

LZALFFPLQQKRCR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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